methyl 2-(2-oxooxazolidin-3-yl)acetate
Description
Methyl 2-(2-oxooxazolidin-3-yl)acetate is an oxazolidinone derivative characterized by a five-membered oxazolidin-2-one ring fused with an ester-functionalized side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and bioactive molecules. Its structural features, including the electron-withdrawing oxazolidinone ring and the methyl ester group, influence its reactivity in cycloaddition reactions, asymmetric catalysis, and pharmaceutical applications .
Properties
IUPAC Name |
methyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)4-7-2-3-11-6(7)9/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQQNHPYCYTHKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 2-(2-oxooxazolidin-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-oxo-1,3-oxazolidine with methyl chloroacetate in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the use of multicomponent reactions, where 1,2-amino alcohols react with formaldehyde and alkyl or aryl propiolic acids. This method can be catalyzed by transition metals or proceed through metal-free domino annulation/Mannich reactions .
Industrial Production Methods
Industrial production of methyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(2-oxooxazolidin-3-yl)acetic acid, a key intermediate for further functionalization.
Procedure :
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A mixture of methyl 2-(2-oxooxazolidin-3-yl)acetate (200 mg, 1.16 mmol) in concentrated HCl (2 mL) was stirred at room temperature overnight. The product was isolated in 89.5% yield after solvent evaporation and purification .
Key Data :
| Starting Material | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl ester | HCl (conc.), RT | 2-(2-Oxooxazolidin-3-yl)acetic acid | 89.5 |
Nucleophilic Substitution at the Oxazolidinone Ring
The oxazolidinone ring participates in nucleophilic substitution reactions, particularly at the C5 position. For example, halogenation or alkylation can modify the ring structure.
Example Reaction :
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Chlorination of the oxazolidinone ring using reagents like SOCl₂ or PCl₅ yields 3-(chloromethyl)oxazolidin-2-one, a precursor for further nucleophilic displacement .
General Protocol :
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React this compound with a halogenating agent.
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Substitute the halogen with nucleophiles (e.g., phthalimide, amines) .
Cycloaddition Reactions
The ester’s α,β-unsaturated carbonyl system (when modified) can act as a dienophile in Diels-Alder reactions.
Related Study :
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Ethyl 2-(2-oxooxazolidin-3-yl)acrylate derivatives underwent Diels-Alder reactions with cyclopentadiene under Lewis acid catalysis (e.g., Et₂AlCl), yielding endo-selective cycloadducts in up to 98% yield .
Key Observations :
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Endo selectivity : Steric effects from the oxazolidinone’s benzyl group favor the endo transition state.
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Catalyst : Et₂AlCl outperformed TiCl₄ and Yb(OTf)₃ in reaction efficiency .
Transesterification and Alkylation
The methyl ester group can be exchanged for other alkoxy groups via transesterification or alkylation.
Example :
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Treatment with ethanol and acid catalysts (e.g., H₂SO₄) converts the methyl ester to its ethyl counterpart .
Synthetic Limitations and Challenges
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Stability : Oxazolidinone rings are prone to hydrolysis under prolonged acidic/basic conditions.
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Stereochemical Control : Reactions at the C3/C5 positions require chiral auxiliaries or catalysts to maintain enantiopurity .
Comparative Reaction Table
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of oxazolidinones, including methyl 2-(2-oxooxazolidin-3-yl)acetate, exhibit significant antibacterial properties. For instance, a series of oxazolidone derivatives showed broad-spectrum activity against various bacterial strains such as Staphylococcus aureus and Streptococcus pneumoniae. Among these derivatives, some demonstrated minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Bacillus subtilis, indicating their potential as novel antibacterial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that derivatives containing the oxazolidinone moiety can induce apoptosis in cancer cell lines such as MGC-803 (human gastric cancer) and MDA-MB-231 (breast cancer). The compounds displayed selective cytotoxicity towards tumor cells while exhibiting lower toxicity towards normal liver cells, highlighting their therapeutic potential .
Rivaroxaban Synthesis
This compound serves as an important intermediate in the synthesis of rivaroxaban, an anticoagulant medication. The synthesis process involves multiple steps including acylation and amination reactions that utilize this compound to achieve high yields and purity without extensive purification steps like chromatography . This method not only enhances the efficiency of drug production but also reduces environmental impact.
Novel Drug Development
In a study focusing on the synthesis of novel oxazolidinone derivatives, this compound was used to create compounds that exhibited enhanced biological activities against cancer cell lines. These derivatives were characterized using techniques such as NMR and LC-MS, confirming their structural integrity and potential as therapeutic agents .
Mechanism of Action
The mechanism of action of methyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting bacterial protein synthesis or interfering with thrombin activity. The compound’s molecular targets and pathways can vary, but they often involve interactions with enzymes or receptors critical to the biological process being targeted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of methyl 2-(2-oxooxazolidin-3-yl)acetate, highlighting differences in substituents, functional groups, and properties:
Key Observations:
- Ester vs. Acid : The carboxylic acid analogue (75125-23-4) exhibits higher polarity compared to methyl/ethyl esters, impacting solubility and pharmacokinetic profiles .
- Steric and Electronic Effects : Ethyl esters (e.g., 75125-24-5) offer improved lipophilicity, enhancing membrane permeability in drug candidates . Cyclopropane derivatives (e.g., compound 4b) demonstrate unique reactivity in annulation reactions due to ring strain .
- Stereochemistry : Enantiomeric forms, such as (S)-methyl 2-oxooxazolidine-5-carboxylate, are critical for asymmetric synthesis and biological target specificity .
Stability and Degradation
This compound derivatives with bulky substituents (e.g., tert-butyl groups in compounds 1a and 1b) show instability in acidic environments like simulated gastric fluid, undergoing hydrolysis or degradation. In contrast, the methyl ester group in the parent compound may confer greater stability under similar conditions, making it preferable for oral drug formulations .
Biological Activity
Methyl 2-(2-oxooxazolidin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antibacterial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms, efficacy, and potential therapeutic uses.
Chemical Structure and Synthesis
This compound belongs to the oxazolidinone class of compounds, characterized by a five-membered ring containing nitrogen and oxygen. The synthesis of this compound generally involves the reaction of methyl acetate with oxazolidinone derivatives. The specific synthetic pathways can influence the biological properties of the resulting compounds.
Antimicrobial Properties
- Antibacterial Activity : Studies have shown that oxazolidinone derivatives exhibit significant antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. For instance, a related compound demonstrated minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against multidrug-resistant strains . this compound is hypothesized to share similar mechanisms of action due to structural similarities.
- Mechanism of Action : Oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the functional ribosome necessary for translation . This mechanism is crucial for their effectiveness against resistant strains.
Case Studies
- In Vitro Studies : In a study assessing various oxazolidinone derivatives, this compound was evaluated for its antibacterial efficacy against Bacillus subtilis and Streptococcus pneumoniae. The results indicated that compounds with oxazolidine rings exhibited potent activity, with MIC values ranging from 16 μg/mL to 64 μg/mL depending on structural modifications .
- In Vivo Efficacy : Further investigations into oxazolidinone derivatives have included in vivo models where compounds were tested for efficacy in treating infections caused by resistant bacteria. These studies often reveal that modifications to the oxazolidine structure can enhance antibacterial potency and reduce toxicity .
Research Findings Summary Table
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
